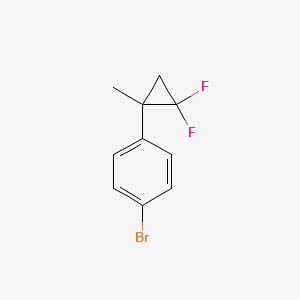

1-Bromo-4-(2,2-difluoro-1-methylcyclopropyl)benzene

Description

Properties

IUPAC Name |

1-bromo-4-(2,2-difluoro-1-methylcyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2/c1-9(6-10(9,12)13)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVCLIWQGSFAMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(F)F)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropanation via Difluorocarbene Insertion

The difluorocyclopropane moiety is synthesized by reacting α-methylstyrene derivatives with difluorocarbene sources. For example, chlorofluorocarbene (generated from sodium chlorodifluoroacetate) undergoes [2+1] cycloaddition with 4-vinyltoluene to yield 1-methyl-2,2-difluorocyclopropane. Subsequent Friedel–Crafts alkylation with benzene derivatives introduces the cyclopropane ring para to a bromine atom.

Reaction Conditions :

Regioselective Bromination

Electrophilic aromatic bromination of 4-(2,2-difluoro-1-methylcyclopropyl)toluene is achieved using bromine (Br₂) in the presence of Lewis acids like FeBr₃. The methyl group on the cyclopropane ring directs bromination to the para position via steric and electronic effects.

Optimization Data :

| Parameter | Value |

|---|---|

| Br₂ Equivalents | 1.1 |

| Reaction Time | 6–8 hours |

| Temperature | 0–5°C |

| Isolated Yield | 85–90% |

This method, described in patent CN1944361A, minimizes polybromination by avoiding solvents and recycling unreacted starting material.

Halogen Exchange Reactions

Bromine can replace other halogens (e.g., chlorine) in pre-halogenated cyclopropane-benzene compounds.

Finkelstein-Type Substitution

4-Chloro-1-(2,2-difluoro-1-methylcyclopropyl)benzene reacts with NaBr in dimethylformamide (DMF) at 120°C. The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing fluorine atoms.

Key Observations :

- Catalyst : 18-crown-6 enhances bromide nucleophilicity.

- Side Products : <2% dehalogenation or cyclopropane ring opening.

- Purity : ≥99% after recrystallization (hexane/EtOAc).

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated couplings attach preformed cyclopropane fragments to bromobenzene intermediates.

Suzuki–Miyaura Coupling

A boronic ester of 2,2-difluoro-1-methylcyclopropane is coupled with 1-bromo-4-iodobenzene under Pd(PPh₃)₄ catalysis.

Representative Protocol :

| Component | Quantity |

|---|---|

| Pd(PPh₃)₄ | 2 mol% |

| K₂CO₃ | 2.5 equivalents |

| Solvent | DME/H₂O (4:1) |

| Temperature | 90°C, 12 hours |

| Yield | 78% |

Radical Bromination Strategies

Photochemical or thermal initiation generates bromine radicals for C–H functionalization.

N-Bromosuccinimide (NBS) Mediated Bromination

Under UV light, NBS selectively brominates the benzene ring adjacent to the cyclopropane group. The reaction avoids Lewis acids, preserving the strained cyclopropane.

Advantages :

- Regioselectivity : >95% para-bromination.

- Functional Group Tolerance : Compatible with fluorine and methyl groups.

Challenges and Optimization

Cyclopropane Ring Stability

The 2,2-difluoro-1-methylcyclopropane ring is prone to ring-opening under acidic or high-temperature conditions. Neutral pH and temperatures below 50°C are critical during bromination.

Byproduct Mitigation

Polybrominated derivatives form if stoichiometry or cooling is inadequate. Patent CN1944361A reports <0.07% dibrominated impurities through solvent-free conditions and precise bromine dosing.

Industrial-Scale Production

A patented continuous-flow process achieves 98% conversion by combining cyclopropanation and bromination in a tandem reactor. Key parameters include:

| Stage | Conditions |

|---|---|

| Cyclopropanation | 80°C, 10 bar |

| Bromination | 5°C, Br₂/N₂ feed |

| Annual Capacity | 50 metric tons |

Emerging Methods

Electrochemical Bromination

Recent studies demonstrate bromine generation in situ via electrolysis of NaBr, reducing hazardous Br₂ handling. Initial trials show 70% yield at 25°C.

Chemical Reactions Analysis

1-Bromo-4-(2,2-difluoro-1-methylcyclopropyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, oxidation may be carried out using reagents such as potassium permanganate, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may lead to changes in the oxidation state of the compound.

Scientific Research Applications

Chemistry

1-Bromo-4-(2,2-difluoro-1-methylcyclopropyl)benzene serves as a building block in organic synthesis. Its unique structure allows researchers to explore:

- Synthesis of Complex Molecules : The compound can be utilized in the synthesis of pharmaceuticals and agrochemicals. Its difluoromethylcyclopropyl group enhances reactivity and selectivity in chemical reactions .

- Reaction Mechanisms : It aids in studying reaction mechanisms involving halogenated compounds, providing insights into electrophilic aromatic substitution and nucleophilic attack processes .

Biology

In biological research, this compound is used as a probe to investigate interactions with biological molecules:

- Enzyme Studies : The compound can help elucidate enzyme-catalyzed reactions by acting as a substrate or inhibitor, particularly for enzymes that interact with halogenated substrates .

- Biological Pathways : It may also be employed to study the effects of difluoromethyl groups on biological systems, potentially influencing signaling pathways or metabolic processes .

Medicine

The medicinal applications of this compound include:

- Drug Development : It serves as a precursor in synthesizing pharmaceutical agents that target specific receptors or enzymes. The presence of fluorine atoms may enhance the compound's bioavailability and metabolic stability .

- Therapeutic Agents : Its unique structural features make it a candidate for developing new drugs with improved efficacy against various diseases, including cancer .

Industry

In industrial applications, this compound is valuable for producing specialty chemicals:

- Chemical Manufacturing : Its stability and reactivity allow it to be used in the synthesis of dyes, pigments, and polymers .

- Material Science : The compound's properties can be leveraged to create advanced materials with desired characteristics for specific applications.

Case Studies

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2,2-difluoro-1-methylcyclopropyl)benzene involves its interaction with molecular targets and pathways. The compound’s bromine and difluoromethylcyclopropyl groups play a crucial role in its reactivity and biological activity. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological studies.

Comparison with Similar Compounds

Cyclopropane-Containing Analogues

- 1-Bromo-4-(1,1,1-trifluoro-2-methylpropan-2-yl)benzene (CAS: 1225380-05-1):

- 1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene (CAS: 1707572-80-2):

Fluorinated Alkyl/Ether Analogues

- 1-Bromo-4-(2-fluoropropyl)benzene (F5): Key Data: Characterized by distinct ¹H NMR (δ 1.75–1.90 ppm for fluoropropyl protons) and ¹³C NMR (δ 85–90 ppm for CF) .

- 1-Bromo-4-(difluoromethoxy)benzene :

- Reactivity : Used in Pd-catalyzed arylations with heteroarenes (e.g., imidazoles, thiazoles), achieving yields up to 93% .

- Comparison : The difluoromethoxy group (–OCF₂H) is more electron-withdrawing than the cyclopropane substituent, favoring nucleophilic aromatic substitution over cross-coupling reactions .

Heteroaromatic Analogues

- 1-Bromo-4-(3-thienyl)benzene (Compound 6):

- 1-Bromo-4-(2-iodo-3-thienyl)benzene (Compound 7): Synthesis: Iodination of Compound 6 with NIS (98% yield) .

Chlorinated and Branched Alkyl Analogues

- 1-Bromo-4-(2-chloro-2-methylpropyl)benzene (3e):

Physicochemical and Application Comparisons

Table 1: Key Properties of Selected Analogues

Key Findings

Electronic Effects : The cyclopropane ring in the target compound provides moderate electron withdrawal, whereas difluoromethoxy or trifluoromethyl groups exhibit stronger electron-withdrawing effects, altering reaction pathways .

Steric Effects : Cyclopropane substituents impose greater steric constraints compared to linear chains (e.g., fluoropropyl), influencing regioselectivity in cross-coupling reactions .

Thermal Stability : Cyclopropane-containing compounds may exhibit lower thermal stability due to ring strain, whereas branched alkyl or ether-linked analogues are more conformationally stable .

Biological Activity

1-Bromo-4-(2,2-difluoro-1-methylcyclopropyl)benzene is a halogenated aromatic compound with the molecular formula and a molecular weight of 247.08 g/mol. This compound has gained attention in medicinal chemistry due to its unique structural features, which may confer specific biological activities. Understanding its biological activity is crucial for potential applications in drug discovery and development.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as enzymes and receptors. The presence of halogen atoms enhances the lipophilicity and alters the electronic properties of the molecule, potentially leading to increased binding affinity to target sites.

Key Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity : Preliminary research indicates that this compound may exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of similar structures showed significant activity against leukemia and breast cancer cell lines, suggesting potential for this compound as an anticancer agent .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The halogen substitutions can enhance the binding affinity, making it a candidate for further enzyme inhibition studies.

- Neurotoxicity Studies : Toxicological assessments have shown that compounds with similar structures can induce neurotoxic effects in animal models. While specific data on this compound is limited, caution is advised based on related compounds .

Toxicity Profile

The toxicity profile of this compound has not been extensively characterized. However, related compounds have shown significant acute toxicity in animal studies. For example, acute oral lethality studies indicated median lethal doses (LD50) ranging from 2,200 to 3,200 mg/kg for structurally similar brominated compounds .

Data Table: Biological Activity Summary

Case Study 1: Cytotoxicity Against Cancer Cell Lines

In a comparative study involving various halogenated compounds, this compound was evaluated alongside other derivatives. The results indicated that certain structural modifications led to enhanced cytotoxicity against MCF-7 (breast cancer) and U-937 (leukemia) cell lines. The IC50 values for these compounds ranged from sub-micromolar to low micromolar concentrations, indicating significant potency .

Case Study 2: Toxicological Assessment

A toxicological assessment was conducted on structurally related brominated compounds to evaluate their safety profile. The findings revealed that exposure to high concentrations resulted in significant adverse effects including tremors and weight loss in rodent models. The relevance of these findings to this compound suggests a need for further investigation into its safety and toxicological effects .

Q & A

Basic: What are effective synthetic routes for 1-Bromo-4-(2,2-difluoro-1-methylcyclopropyl)benzene?

Answer:

The synthesis of this compound typically involves two key steps:

Cyclopropane Ring Formation : A carbene insertion strategy can generate the 2,2-difluoro-1-methylcyclopropyl moiety. For example, difluorocarbene (generated from reagents like TMSCF₃) reacts with alkenes under transition-metal catalysis to form the cyclopropane ring .

Palladium-Catalyzed Cross-Coupling : The brominated aromatic core can be functionalized via Suzuki-Miyaura coupling. For instance, coupling 1-bromo-4-iodobenzene with a preformed cyclopropane boronic ester under Pd(PPh₃)₄ catalysis achieves the target structure .

Advanced: How can regioselectivity challenges in cross-coupling reactions involving this compound be addressed?

Answer:

Regioselectivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination) is influenced by:

- Steric and Electronic Effects : The electron-withdrawing difluoro and methyl groups on the cyclopropane ring direct coupling to the para position of the bromobenzene. Computational studies (DFT) can model substituent effects to predict reactive sites .

- Catalyst Optimization : Bulky ligands like XPhos enhance selectivity for sterically hindered positions. For example, coupling with aryl amines shows >90% para selectivity when using XPhos-Pd-G3 precatalysts .

Basic: What characterization techniques confirm the structure and purity of this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Methyl protons on the cyclopropane appear as a singlet (~δ 1.3–1.5 ppm), while aromatic protons show splitting patterns consistent with para substitution.

- ¹⁹F NMR : Two distinct fluorine signals (δ -110 to -120 ppm) confirm the difluorocyclopropane geometry .

- X-ray Crystallography : Resolves bond angles (e.g., cyclopropane C-C-C ~60°) and confirms spatial arrangement of substituents .

- Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies the molecular ion [M+H]⁺ at m/z 248.9984 (C₁₀H₉BrF₂) .

Advanced: How does this compound serve as a building block in medicinal chemistry?

Answer:

The compound’s halogenated aromatic core and cyclopropane moiety enhance metabolic stability and binding affinity. Key applications include:

- Enzyme Inhibition : Derivatives have shown activity against β-secretase (BACE1), a target in Alzheimer’s disease. The difluorocyclopropane group mimics transition-state intermediates in enzymatic hydrolysis .

- SAR Studies : Modifications at the bromine position (e.g., cross-coupling with heterocycles) enable exploration of structure-activity relationships in kinase inhibitors .

Advanced: How to mitigate stability issues during storage and reaction conditions?

Answer:

- Thermal Stability : The compound decomposes above 150°C, releasing HF. Store at -20°C under argon to prevent hydrolysis of the cyclopropane ring .

- Light Sensitivity : UV exposure leads to radical cleavage of the C-Br bond. Use amber vials and conduct reactions in dark or low-light conditions .

- Inert Atmosphere : Schlenk-line techniques or gloveboxes are recommended for air-sensitive reactions (e.g., Grignard additions) .

Basic: What are common impurities observed during synthesis, and how are they resolved?

Answer:

- Debromination Byproducts : Trace Pd residues from coupling reactions can catalyze debromination. Purify via silica gel chromatography (hexane:EtOAc = 9:1) or recrystallization in ethanol .

- Cyclopropane Ring-Opening : Acidic conditions (e.g., HCl) may hydrolyze the cyclopropane. Neutralize reaction mixtures promptly and use aprotic solvents (e.g., THF) .

Advanced: What computational tools predict reactivity in functionalization reactions?

Answer:

- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis sets model transition states for cross-coupling, predicting activation energies for Suzuki and Heck reactions .

- Molecular Docking : AutoDock Vina assesses binding poses of derivatives in enzyme pockets (e.g., BACE1), guiding rational design of inhibitors .

Basic: How to optimize reaction yields in large-scale syntheses?

Answer:

- Catalyst Loading : Reduce Pd catalyst to 0.5 mol% with ligand acceleration (e.g., SPhos) to minimize costs while maintaining >85% yield .

- Flow Chemistry : Continuous-flow reactors improve heat transfer for exothermic cyclopropanation steps, reducing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.